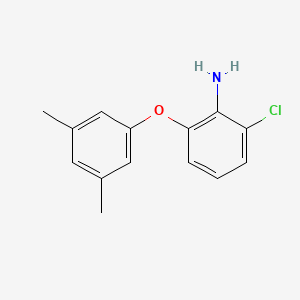

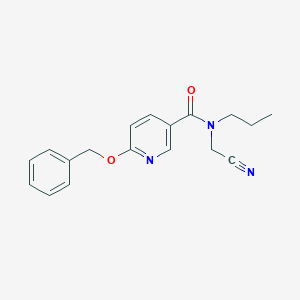

2,5-dimethoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,5-dimethoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a unique mechanism of action that makes it useful in a variety of biochemical and physiological studies.

科学的研究の応用

Photodynamic Therapy Application

Benzenesulfonamide derivatives have been explored for their potential in photodynamic therapy (PDT), particularly in the treatment of cancer. A study highlighted the synthesis and characterization of zinc phthalocyanine substituted with benzenesulfonamide derivative groups. This compound exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it a promising candidate for Type II photosensitizers in PDT for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition for Therapeutic Applications

Another significant area of research involves the enzyme inhibitory activity of benzenesulfonamide derivatives. These compounds have been synthesized and evaluated for their potential as inhibitors of carbonic anhydrase, an enzyme implicated in various physiological and pathological processes. Some derivatives exhibited strong inhibition against human carbonic anhydrase isoforms, suggesting their potential in developing therapeutic agents for conditions where carbonic anhydrase activity is dysregulated (Gul et al., 2016).

Antimicrobial Activity

The synthesis and antimicrobial evaluation of new benzenesulfonamide derivatives have shown that these compounds possess promising antibacterial and antifungal activities. Such properties make them candidates for further development into antimicrobial agents, addressing the ongoing challenge of antibiotic resistance (Ghorab et al., 2017).

作用機序

Target of Action

The primary target of this compound is the serotonin 5-HT2A receptor . This receptor is a subtype of the serotonin receptor, which plays a key role in the function of the central nervous system, particularly in the areas of mood, anxiety, and consciousness .

Mode of Action

The compound acts as a potent agonist at the 5-HT2A receptor . Agonists are substances that bind to a receptor and activate it to produce a biological response. In this case, the compound binds to the 5-HT2A receptor, activating it and leading to an increase in the effect of serotonin .

Biochemical Pathways

The activation of the 5-HT2A receptor by the compound affects several biochemical pathways. These include pathways involved in working memory and cognitive processes . The exact downstream effects of these pathways can vary, but they generally involve changes in neuronal signaling and brain function .

Pharmacokinetics

Like other similar compounds, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces .

Result of Action

The activation of the 5-HT2A receptor by the compound can lead to a variety of molecular and cellular effects. These can include changes in neuronal signaling, alterations in the release of neurotransmitters, and modifications to the function of neural circuits . These changes can, in turn, lead to alterations in behavior and cognition .

Action Environment

The action, efficacy, and stability of the compound can be influenced by a variety of environmental factors. These can include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature .

特性

IUPAC Name |

2,5-dimethoxy-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O5S/c1-25-13-6-4-12(5-7-13)22-17(19-20-21-22)11-18-28(23,24)16-10-14(26-2)8-9-15(16)27-3/h4-10,18H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMLSTMPVSNAKMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=C(C=CC(=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dimethoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-amino-2-(pyridin-4-yl)-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one](/img/structure/B2960357.png)

![Cis-Tert-Butyl 3A-(Aminomethyl)Hexahydrocyclopenta[C]Pyrrole-2(1H)-Carboxylate](/img/structure/B2960362.png)

![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone](/img/structure/B2960369.png)

![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide](/img/structure/B2960371.png)

![tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate](/img/structure/B2960373.png)

![1-Fluorosulfonyloxy-4-[(4-methoxyphenyl)sulfonyl-methylamino]benzene](/img/structure/B2960374.png)

![5-Fluoro-6-methyl-N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B2960376.png)